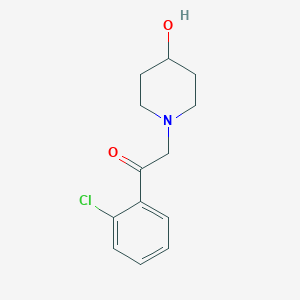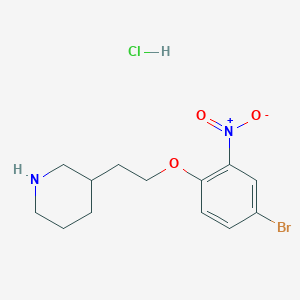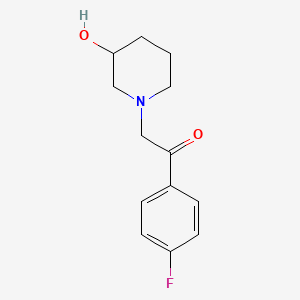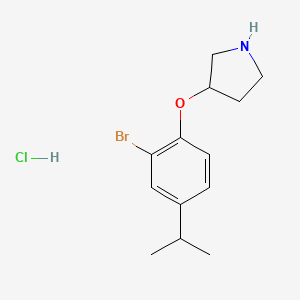
1-(2-Chlor-6-fluorbenzoyl)azetidin-3-amin
Übersicht
Beschreibung
“1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine” is a compound that contains an azetidine core, which is a four-membered cyclic amine . Azetidines are considered fairly typical cyclic amines . The strain in the four-membered ring is less than that in the three-membered aziridine system; as a result, azetidines show few of the exceptional properties associated with aziridines .
Molecular Structure Analysis
Azetidines are four-membered cyclic amines . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .
Chemical Reactions Analysis
Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Physical and Chemical Properties Analysis
Amines can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group (such as in the molecule CH3NH2) then that amine is considered primary . Two carbon-containing groups make an amine secondary, and three groups make it tertiary .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
„1-(2-Chlor-6-fluorbenzoyl)azetidin-3-amin“ könnte möglicherweise in der pharmazeutischen Forschung eingesetzt werden. Spezifische Anwendungen in diesem Bereich sind jedoch in der aktuellen Literatur nicht leicht zugänglich .
Chemische Synthese
Diese Verbindung könnte in der chemischen Synthese verwendet werden. Beispielsweise könnte sie als Baustein bei der Synthese anderer komplexer Moleküle dienen .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden. Spezifische Anwendungen in diesem Bereich sind jedoch in der aktuellen Literatur nicht leicht zugänglich .
Biochemie
In der Biochemie könnte diese Verbindung möglicherweise in verschiedenen biochemischen Reaktionen eingesetzt werden. Spezifische Anwendungen in diesem Bereich sind jedoch in der aktuellen Literatur nicht leicht zugänglich .
Molekularbiologie
In der Molekularbiologie könnte diese Verbindung möglicherweise in verschiedenen molekularbiologischen Techniken eingesetzt werden. Spezifische Anwendungen in diesem Bereich sind jedoch in der aktuellen Literatur nicht leicht zugänglich .
Proteomik
In der Proteomik könnte diese Verbindung möglicherweise in verschiedenen proteomischen Techniken eingesetzt werden. Spezifische Anwendungen in diesem Bereich sind jedoch in der aktuellen Literatur nicht leicht zugänglich .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine” are not available, azetidines and their derivatives continue to be an area of interest in medicinal chemistry due to their promising biological activity . Further exploitation of the azetidine ring could yield biologically active new chemical entities exhibiting a variety of activities .
Wirkmechanismus
Target of Action
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are known to be versatile building blocks in the synthesis of a variety of biologically active compounds . .
Mode of Action
The mode of action of azetidines often involves interactions with biological targets via the nitrogen atom in the four-membered ring
Biochemical Pathways
Azetidines are involved in a variety of biochemical pathways due to their presence in many biologically active compounds
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and efficacy. These properties are highly dependent on the compound’s chemical structure. For azetidines, these properties can vary widely
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For azetidines, these effects can include a wide range of biological activities
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect a compound’s structure, its interactions with its targets, and its pharmacokinetic properties
Biochemische Analyse
Biochemical Properties
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may accumulate in specific tissues or organs .
Subcellular Localization
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNGWHGEPKGLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)

![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)
![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
